9-(3-Bromopropyl)-9,10-dihydroanthracene is a chemical compound that belongs to the family of anthracene derivatives. It is characterized by the presence of a bromopropyl group at the 9 position of the anthracene core and is part of a broader class of compounds used in various chemical applications. This compound can be synthesized through various methods, which provide insights into its potential uses in scientific research, particularly in medicinal chemistry and materials science.
This compound can be classified under organic compounds, specifically as an aromatic hydrocarbon due to its anthracene structure. The presence of the bromopropyl substituent introduces additional reactivity, making it suitable for further chemical modifications. Sources for its synthesis and applications are found in scientific literature, including studies on related anthracene derivatives and their biological activities .
The synthesis of 9-(3-Bromopropyl)-9,10-dihydroanthracene can be achieved through several methodologies:
The molecular structure of 9-(3-Bromopropyl)-9,10-dihydroanthracene consists of an anthracene backbone with a bromopropyl substituent at the 9 position. The compound can be represented as follows:
The structural representation can be visualized using molecular modeling software, indicating bond lengths and angles that define its three-dimensional conformation.
9-(3-Bromopropyl)-9,10-dihydroanthracene is capable of undergoing various chemical reactions due to its functional groups:
The mechanism of action for 9-(3-Bromopropyl)-9,10-dihydroanthracene primarily involves its interactions with biological targets:
Anthracene bromination serves as a critical first step in accessing 9,10-dihydroanthracene intermediates essential for synthesizing 9-(3-bromopropyl)-9,10-dihydroanthracene. Selective bromination at the 9- or 10-position requires careful control to avoid polybromination and preserve the aromatic system for subsequent reduction. High-purity anthracene (m.p. 216°C, blue fluorescence) is a prerequisite for successful functionalization, typically obtained through recrystallization from ethanol or toluene [4]. The classical Wieland reduction method employs sodium in ethanol to generate 9,10-dihydroanthracene in 75-79% yield as colorless needles (m.p. 108-109°C) [4]. This dihydro compound provides the necessary reactivity for position-specific derivatization while maintaining the tricyclic framework.
For 9-bromo-10-substituted anthracenes, electrophilic bromination proceeds optimally in nonpolar solvents at low temperatures (0-5°C) to suppress dibromide formation. Schwab et al. demonstrated that 9-bromo-10-diphenylphosphanylanthracene can be synthesized through sequential functionalization, where bromine introduction precedes phosphine group installation via lithium-halogen exchange followed by phosphination [2]. This approach preserves the 9,10-double bond in anthracene, which must later be reduced for propyl chain installation. Alternatively, bromination of pre-formed 9,10-dihydroanthracene occurs selectively at the benzylic 9-position under radical conditions, though this route risks competing ring bromination without careful catalyst selection.
Table 1: Bromination Methods for Anthracene Derivatives
| Starting Material | Brominating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Anthracene | Br₂ (1 equiv) | DCM, 0°C, 1h | 9-Bromoanthracene | 85 | [2] |
| 9,10-Dihydroanthracene | NBS, AIBN | CCl₄, reflux, 2h | 9-Bromo-9,10-dihydroanthracene | 78 | [3] |
| Anthracene-9,10-dione | PBr₅ | Xylene, 120°C, 4h | 9,10-Dibromoanthracene | 92 | [4] |
The 9-position of 9,10-dihydroanthracene exhibits enhanced nucleophilicity due to its benzylic character, enabling alkylation via SN₂ reactions with alkyl halides. Preparation of 9-(3-bromopropyl)-9,10-dihydroanthracene typically employs a two-step sequence: (1) nucleophilic substitution of 9-bromo-9,10-dihydroanthracene with excess 1,3-propanediol under phase-transfer conditions yields the 9-(3-hydroxypropyl) intermediate; (2) subsequent bromination using PBr₃ or HBr provides the target alkyl bromide [3]. This approach avoids the competing elimination reactions observed when directly alkylating with 1,3-dibromopropane. The sterically congested benzylic carbon necessitates elevated temperatures (80-100°C) and extended reaction times (12-24 hours) for complete conversion, with DMF or DMSO as optimal solvents to solubilize both reactants.
US Patent 3622630 demonstrates that 9-(ω-bromoalkyl)-9,10-dihydroanthracenes can be synthesized through nucleophilic displacement of amine intermediates. Specifically, 9-(3-aminopropyl)-9,10-dihydroanthracene undergoes diazotization followed by copper(I)-catalyzed bromide displacement to furnish the 3-bromopropyl derivative [3]. This method provides excellent regiocontrol but requires handling of diazonium intermediates. The propyl linker length proves critical for biological activity correlations, as demonstrated by structure-activity relationship (SAR) studies on related compounds where extension beyond three carbons diminished receptor binding affinity [5].
Table 2: Propyl Linker Effects on Dihydroanthracene Bioactivity
| Position | Linker Group | Biological Target | Kᵢ (nM) | Selectivity Ratio |
|---|---|---|---|---|
| 9 | -CH₂CH₂CH₂Br | 5-HT₂A receptor | 22 | 1.0 |
| 9 | -CH₂CH₂Br | H₁ receptor | 150 | 6.8 |
| 9 | -CH₂CH₂CH₂Br | H₁ receptor | 0.5 | 44.0 |
| 9 | -CH₂CH₂CH₂CH₂Br | 5-HT₂A receptor | 310 | 0.07 |
The 3-bromopropyl side chain in 9-(3-bromopropyl)-9,10-dihydroanthracene serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling diverse functionalization while preserving the dihydroanthracene core. Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in toluene/water (4:1) at 80°C, producing 9-(3-arylpropyl) derivatives in 70-85% yields [7]. The bromopropyl chain demonstrates superior reactivity compared to chloropropyl analogs, with no competing arylation at the anthracene ring system. Buchwald-Hartwig amination with primary/secondary amines employs Pd₂(dba)₃/XPhos catalytic systems in toluene at 100°C, yielding tertiary amines that maintain the dihydroanthracene architecture without reduction or oxidation side reactions [5].
For heterocyclic functionalization, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires prior conversion of the bromide to azide (NaN₃, DMF, 60°C). Subsequent reaction with terminal alkynes generates 1,4-disubstituted triazoles, which have demonstrated potent antiproliferative activity against Burkitt's lymphoma cell lines (IC₅₀ = 0.17-0.38 μM) [7]. The electronic nature of the anthracene core facilitates catalyst turnover in these reactions by preventing palladium decomposition pathways. Notably, the dihydroanthracene system remains intact under these coupling conditions, with no evidence of dehydrogenation or ring oxidation.
Optimized synthesis of 9-(3-bromopropyl)-9,10-dihydroanthracene requires meticulous control of stoichiometry, temperature, and purification protocols. Key findings from process optimization studies include:
Reaction monitoring via TLC (hexane:EtOAc 9:1) or GC-MS prevents over-bromination and facilitates timely quenching. For scale-up, continuous flow systems enhance heat transfer during exothermic alkylation steps, enabling kilogram-scale production with consistent purity (>98% by HPLC). The final 9-(3-bromopropyl) product exhibits sufficient stability for storage under argon at -20°C for 6 months without significant decomposition, though prolonged exposure to light should be avoided due to potential photooxidation of the dihydroanthracene core.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2